Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide is an organic compound with the molecular formula C11H10O2S and a molecular weight of 206.261. It is known for its unique structure, which includes a sulfonium group attached to a 2,3-dihydro-1,3-dioxo-1H-inden-2-ylide moiety
Vorbereitungsmethoden
The synthesis of Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a sulfonium salt with a suitable indanone derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide involves its interaction with specific molecular targets. The sulfonium group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide can be compared with other similar compounds, such as:
- Sulfonium,dimethyl-1,3-dioxo-1H-inden-2-ylide
- Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-3-ylide These compounds share structural similarities but differ in the position of the sulfonium group or other substituents. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
5508-42-9 |
---|---|
Molekularformel |
C11H10O2S |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
2-(dimethyl-λ4-sulfanylidene)indene-1,3-dione |
InChI |
InChI=1S/C11H10O2S/c1-14(2)11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3 |
InChI-Schlüssel |
DWQOALBKXAPECZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=C1C(=O)C2=CC=CC=C2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.